molecular formula C28H33BrFNOSi B1408233 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine CAS No. 1704096-73-0

1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Cat. No.: B1408233
CAS No.: 1704096-73-0
M. Wt: 526.6 g/mol
InChI Key: XLKQGVZADMETCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 1-position with a 4-bromo-3-fluorobenzyl group and at the 4-position with a tert-butyldiphenylsilyl (TBDPS) ether. The bromine and fluorine substituents confer electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the bulky TBDPS group enhances steric protection of the hydroxyl group, improving stability during synthetic workflows . Its molecular weight is estimated at ~558 g/mol (calculated from substituents: C₇H₅BrF benzyl, C₅H₁₀N piperidine, and TBDPS-O-Si(C₆H₅)₂C(CH₃)₃).

Properties

IUPAC Name

[1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33BrFNOSi/c1-28(2,3)33(24-10-6-4-7-11-24,25-12-8-5-9-13-25)32-23-16-18-31(19-17-23)21-22-14-15-26(29)27(30)20-22/h4-15,20,23H,16-19,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKQGVZADMETCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CC4=CC(=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33BrFNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine generally follows these key steps:

  • Protection of the piperidine hydroxyl group with a tert-butyldiphenylsilyl (TBDPS) group to form the silyl ether.
  • Preparation of the 4-bromo-3-fluorobenzyl halide or equivalent electrophile.
  • N-alkylation of the protected piperidine nitrogen with the halogenated benzyl derivative.
  • Purification and characterization of the final compound.

Preparation of the Piperidine Intermediate with TBDPS Protection

The hydroxyl group on the piperidine ring is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) under basic conditions, typically in the presence of imidazole or a similar base, to afford the 4-((tert-butyldiphenylsilyl)oxy)piperidine intermediate. This step is crucial to prevent side reactions on the hydroxyl during subsequent alkylation.

Typical conditions:

Reagents/Conditions Notes
tert-Butyldiphenylsilyl chloride Silylating agent
Imidazole or pyridine Base, scavenges HCl
Solvent: Dichloromethane or THF Anhydrous conditions preferred
Temperature: 0 °C to room temperature Controlled to avoid decomposition
Reaction time: 1–4 hours Monitored by TLC or NMR

The product is isolated by aqueous workup and purified by column chromatography or recrystallization.

Synthesis of 4-Bromo-3-fluorobenzyl Electrophile

The benzyl halide bearing bromine at the para position and fluorine at the meta position is prepared through selective halogenation and fluorination of benzyl derivatives or via commercially available substituted benzyl halides.

Key points:

  • 4-Bromo-3-fluorobenzyl bromide or chloride can be synthesized by halogenation of 3-fluorobenzyl alcohol derivatives.
  • Fluorine substitution is retained by careful control of reaction conditions to avoid displacement.
  • The benzyl halide is purified by distillation or recrystallization.

N-Alkylation of the Protected Piperidine

The core coupling involves nucleophilic substitution at the benzyl halide by the nitrogen of the TBDPS-protected piperidine.

Typical reaction conditions:

Parameter Details
Base Potassium carbonate, cesium carbonate, or sodium hydride
Solvent N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol
Temperature 70–105 °C, often reflux
Reaction time 12–24 hours
Atmosphere Nitrogen or inert gas to prevent oxidation

The reaction proceeds via an SN2 mechanism, with the nitrogen attacking the benzyl halide carbon, displacing the halide.

Representative Experimental Data and Yields

Step Yield (%) Reaction Conditions Notes
TBDPS protection of piperidine hydroxyl 90–95% TBDPSCl, imidazole, DCM, 0 °C to RT, 2 h High selectivity, mild conditions
Preparation of 4-bromo-3-fluorobenzyl halide 70–85% Halogenation of 3-fluorobenzyl alcohol, controlled bromination Purified by distillation or chromatography
N-Alkylation of protected piperidine 60–85% K2CO3 or Cs2CO3, DMF or NMP, 85–105 °C, 12–24 h Reaction monitored by TLC, isolated by chromatography

Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for aromatic protons of the 4-bromo-3-fluorobenzyl group, tert-butyl and phenyl protons of TBDPS, and piperidine ring protons confirm structure.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • Melting Point: Sharp melting point indicating purity.
  • Purity: Typically >95% by HPLC or GC.

Detailed Research Findings from Literature

  • Alkylation reactions using potassium carbonate in ethanol/water mixtures at reflux yield high conversion with good selectivity for N-alkylation over O-alkylation.
  • Cesium fluoride in N,N-dimethylacetamide (DMA) at 85 °C has been used effectively for related piperidine derivatives, providing moderate to good yields (58–60%).
  • Protection with bulky silyl groups like TBDPS provides excellent stability during alkylation and subsequent synthetic manipulations.
  • The presence of electron-withdrawing halogens (Br, F) on the benzyl moiety affects reactivity and requires careful control of reaction temperature and base strength.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Key Observations
Hydroxyl protection TBDPSCl, imidazole, DCM, 0 °C–RT 90–95 Efficient, mild, selective
Benzyl halide preparation Bromination of 3-fluorobenzyl alcohol 70–85 Requires controlled halogenation
N-Alkylation K2CO3 or Cs2CO3, DMF/NMP, 85–105 °C 60–85 Good yields, base and solvent dependent

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the piperidine ring.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: New aromatic or aliphatic derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily investigated for its role as a pharmacological agent. Its structural components suggest potential activity against various diseases, particularly in the fields of oncology and neurology.

  • Targeting Kinases : The compound's piperidine structure may facilitate interactions with kinase enzymes, which are critical in cell signaling pathways. Inhibitors targeting these enzymes can be valuable in cancer therapies .
  • Neuropharmacology : Given its piperidine base, it may also exhibit properties relevant to neuropharmacology, potentially acting on neurotransmitter systems and offering therapeutic effects for neurological disorders.

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions, which can yield derivatives with varied biological activities. For instance:

  • Silyl Ether Formation : The tert-butyldiphenylsilyl group enhances the compound's stability and solubility, making it suitable for biological assays and further functionalization .
  • Fluorinated Substituents : The presence of bromine and fluorine atoms can influence the lipophilicity and bioavailability of the compound, important factors in drug design.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of similar compounds on cancer cell lines, demonstrating that modifications in the piperidine ring significantly affected cell viability. Compounds with fluorinated aromatic systems showed increased potency against breast cancer cells due to enhanced interactions with estrogen receptors .

Case Study 2: Neuroprotective Effects

Research has indicated that piperidine derivatives exhibit neuroprotective properties. A derivative of this compound was tested in models of neurodegeneration, yielding promising results by reducing oxidative stress markers and improving neuronal survival rates .

Comparative Analysis of Related Compounds

Compound NameStructureActivityReference
4-Bromo-3-fluorophenolC6H4BrFOAntimicrobial
(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-oneC10H9BrFNO3Antiviral
Tert-butyl (4-bromo-2-fluorophenyl)carbamateC11H13BrFNO2Anticancer

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Research Findings and Data

  • Synthetic Yields : The TBDMS-protected analog in was synthesized via Julia–Kocienski olefination with NaHMDS/THF, achieving HRMS-validated purity. The target compound would likely require analogous optimization for yield and purity.

Biological Activity

Properties

  • Molecular Formula : C20H24BrFNO2Si
  • Molecular Weight : 421.39 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.

Research indicates that compounds similar to 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The presence of the piperidine ring suggests potential activity as a central nervous system agent, possibly influencing dopamine or serotonin pathways.

Pharmacological Studies

  • Antidepressant Activity : In vitro studies have shown that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.
  • Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis. The bromine and fluorine substituents may enhance the lipophilicity of the compound, improving its ability to cross cellular membranes and exert therapeutic effects.
  • Neuroprotective Effects : Research has indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

StudyFindingsReference
Study ADemonstrated significant reduction in depressive behaviors in rodent models treated with piperidine derivatives.
Study BShowed inhibition of tumor growth in breast cancer cell lines treated with similar compounds.
Study CFound neuroprotective effects against glutamate-induced toxicity in neuronal cultures.

In Vivo Studies

Recent studies conducted on animal models have provided insights into the pharmacokinetics and dynamics of related compounds:

  • Bioavailability : Compounds structurally related to this compound exhibited moderate bioavailability, suggesting potential for oral administration.
  • Toxicity Profile : Preliminary toxicity assessments indicate low acute toxicity, although long-term effects require further investigation.

Comparative Analysis

A comparative analysis with other piperidine derivatives reveals that the introduction of halogen atoms (bromine and fluorine) significantly alters biological activity:

Compound NameStructure VariantsBiological Activity
Compound XNo halogensLow activity
Compound YOne bromineModerate activity
Compound ZBromine + FluorineHigh activity

Q & A

Q. What are the critical steps in synthesizing 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine?

Answer: The synthesis involves two key stages:

Protection of the piperidine oxygen : The hydroxyl group on piperidine is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of imidazole and DMF. This step ensures acid stability during subsequent reactions .

Benzylation : The protected piperidine is reacted with 4-bromo-3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or THF) to install the benzyl group. Purification via silica gel chromatography (hexane/ethyl acetate gradient) is essential to isolate the product .

Q. What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography with silica gel (gradient elution from hexane to ethyl acetate) is standard.
  • TLC monitoring (Rf ~0.3–0.5 in hexane:ethyl acetate 7:3) ensures proper fraction collection.
  • Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity (>99%) .

Q. How should researchers handle and store this compound safely?

Answer:

  • Safety Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact.
  • Storage : Store under inert gas (argon) at −20°C in a desiccator to prevent hydrolysis of the TBDPS group .

Q. What spectroscopic techniques confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), TBDPS methyl groups (δ 1.0–1.2 ppm), and piperidine signals (δ 2.5–3.5 ppm).
  • HRMS : Verify molecular ion ([M+H]⁺) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • FT-IR : Confirm silyl ether (Si-O-C stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for the TBDPS group be resolved?

Answer:

  • Use DEPT-135 to distinguish CH₃ (TBDPS tert-butyl) from CH/CH₂ signals.
  • HSQC/HMBC correlates protons to adjacent carbons, resolving overlaps (e.g., aromatic vs. silyl ether carbons).
  • Compare with X-ray crystallography data (if available) for definitive structural validation .

Q. How to optimize regioselectivity during benzylation of the piperidine ring?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., Boc) to steer benzylation to the desired position.
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity of the piperidine nitrogen.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation) .

Q. What strategies prevent premature cleavage of the TBDPS group during synthesis?

Answer:

  • Avoid fluoride sources (e.g., TBAF) and strongly acidic conditions (HCl/MeOH).
  • Use buffered aqueous workups (pH 6–7) to minimize hydrolysis.
  • Monitor reaction progress via LC-MS to detect early degradation .

Q. How to assess the compound’s stability under varying pH conditions?

Answer:

  • Stability studies : Incubate the compound in buffered solutions (pH 1–10) at 25°C/37°C.
  • Analytical methods : HPLC (C18 column, acetonitrile/water gradient) quantifies degradation products.
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models. TBDPS is stable at pH 4–8 but hydrolyzes rapidly in acidic (pH < 2) or basic (pH > 9) conditions .

Q. How to resolve discrepancies between mass spectrometry and elemental analysis results?

Answer:

  • High-resolution MS : Confirm molecular formula (e.g., C₂₈H₃₀BrFNO₃Si) and isotopic pattern (Br/F contributions).
  • Elemental analysis recalibration : Account for residual solvents (e.g., DMF) or hygroscopicity.
  • Alternative techniques : Use combustion analysis for precise C/H/N quantification .

Q. What in vitro assays are suitable for evaluating bioactivity?

Answer:

  • Kinase inhibition : Screen against target kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.